Acetamidine, 2,2'-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate

Description

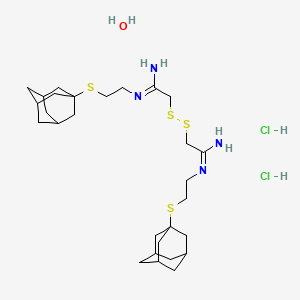

This compound is a complex acetamidine derivative featuring a dithiobis (disulfide) bridge connecting two N-(2-(1-adamantylthio)ethyl) groups. The dihydrochloride salt form improves solubility in polar solvents, while the hydrate indicates crystalline water inclusion, influencing its physical handling and storage .

Key structural features:

- Adamantylthioethyl groups: Enhance membrane permeability and resistance to metabolic degradation.

- Dihydrochloride hydrate: Increases water solubility compared to the free base.

Properties

CAS No. |

64058-80-6 |

|---|---|

Molecular Formula |

C28H50Cl2N4OS4 |

Molecular Weight |

657.9 g/mol |

IUPAC Name |

N'-[2-(1-adamantylsulfanyl)ethyl]-2-[[2-[2-(1-adamantylsulfanyl)ethylimino]-2-aminoethyl]disulfanyl]ethanimidamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C28H46N4S4.2ClH.H2O/c29-25(31-1-3-33-27-11-19-5-20(12-27)7-21(6-19)13-27)17-35-36-18-26(30)32-2-4-34-28-14-22-8-23(15-28)10-24(9-22)16-28;;;/h19-24H,1-18H2,(H2,29,31)(H2,30,32);2*1H;1H2 |

InChI Key |

LHOVVAOKADDNJH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)SCCN=C(CSSCC(=NCCSC45CC6CC(C4)CC(C6)C5)N)N.O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Adamantylthioethyl Intermediate

- Starting Materials: Adamantane derivatives and 2-chloroethylamine or similar alkylating agents.

- Reaction: Nucleophilic substitution where the adamantylthiol group is introduced by reacting 1-adamantanethiol with a haloalkylamine under controlled conditions to yield N-(2-(1-adamantylthio)ethyl)amine intermediates.

Formation of Acetamidine Moiety

- Typical Route: Acetamidine groups can be synthesized by the reaction of amidines or amidine precursors with appropriate alkylating agents.

- Key Step: The amidine functionality is introduced by reacting the amine intermediate with acetamidine precursors, often involving condensation or substitution reactions under acidic or basic catalysis.

Disulfide Bond Formation

- Oxidative Coupling: The crucial step to form the 2,2'-dithiobis linkage involves the oxidation of thiol groups to disulfides.

- Reagents: Mild oxidizing agents such as iodine, hydrogen peroxide, or air oxidation under controlled pH and temperature conditions.

- Outcome: Coupling of two N-(2-(1-adamantylthio)ethyl)acetamidine units via their thiol groups to form the disulfide bridge.

Salt Formation and Hydration

- Dihydrochloride Salt: The final compound is isolated as a dihydrochloride salt by treatment with hydrochloric acid, which protonates the amidine nitrogens.

- Hydrate Formation: Controlled crystallization from aqueous solvents leads to the hydrate form, which stabilizes the compound.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of N-(2-(1-adamantylthio)ethyl)amine | React 1-adamantanethiol with 2-chloroethylamine hydrochloride in refluxing solvent (e.g., ethanol) | Nucleophilic substitution |

| 2 | Formation of N-(2-(1-adamantylthio)ethyl)acetamidine | React amine intermediate with acetamidine hydrochloride or equivalent under acidic conditions | Amidination reaction |

| 3 | Oxidative dimerization to form disulfide | Treat thiol-containing acetamidine with mild oxidant (I2 or air) in buffered aqueous medium | Disulfide bond formation |

| 4 | Conversion to dihydrochloride hydrate salt | Add HCl in aqueous solution, crystallize under controlled temperature | Salt and hydrate formation |

Note: This route is constructed based on general synthetic principles and analogous compound preparation, as no direct detailed protocol is publicly available.

Related Synthetic Insights from Patent Literature

While no patent explicitly details the preparation of this exact compound, related acetamidine intermediates and adamantylthio derivatives are synthesized using multi-step organic methods involving:

- Phase-transfer catalysis for oxime and amidine intermediates formation.

- Reduction and acetylation steps under controlled temperature (40–50 °C) to yield acetamino diethyl malonate intermediates, which are chemically related to acetamidine derivatives.

- Use of zinc powder as a reducing agent and organic solvent extraction for purification.

These methods highlight the importance of precise stoichiometric control, temperature regulation, and purification techniques to achieve high-purity amidine compounds.

Analytical and Purification Considerations

- Purification: Typically involves recrystallization from aqueous hydrochloric acid solutions to obtain the dihydrochloride hydrate.

- Characterization: Confirmed by spectroscopic methods (NMR, IR), elemental analysis, and molecular weight determination (mass spectrometry).

- Stability: The disulfide bond is sensitive to reducing agents; storage under inert atmosphere or refrigerated conditions is recommended.

Summary Table of Preparation Parameters

| Parameter | Suggested Conditions | Remarks |

|---|---|---|

| Reaction Solvent | Ethanol, water, or mixed solvents | Solubility and reaction control |

| Temperature | 25–80 °C (step-dependent) | Moderate heating for substitution and amidination |

| Oxidant for Disulfide | Iodine, air, or H2O2 (mild) | Avoid overoxidation |

| pH | Acidic for amidine salt formation | Use HCl for dihydrochloride salt |

| Reaction Time | Several hours to overnight | Depends on step and scale |

| Purification | Recrystallization from aqueous HCl | Ensures salt and hydrate formation |

Chemical Reactions Analysis

Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the cleavage of disulfide bonds.

Substitution: Nucleophilic substitution reactions can occur at the adamantylthio groups, leading to the formation of various substituted derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Properties:

Research indicates that acetamidine derivatives often display antimicrobial activities. The presence of sulfur atoms in the dithiobis group allows for interactions with biological targets, suggesting potential efficacy against various pathogens. Studies have shown that similar compounds can inhibit specific enzymes crucial for microbial survival, indicating that acetamidine, 2,2'-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate may possess similar properties .

2. Anticancer Activity:

Compounds related to acetamidine have been investigated for their anticancer effects. They may interact with cellular pathways involved in cancer progression through mechanisms such as enzyme inhibition or receptor modulation. Preliminary studies suggest that this compound could be explored further for its potential as an anticancer agent .

3. Thiol-Disulfide Exchange Reactions:

The dithiobis structure enables the compound to participate in thiol-disulfide exchange reactions which are essential in biological systems for protein folding and stability. Such reactions are critical for maintaining cellular functions and could be leveraged in therapeutic contexts .

Chemical Applications

1. Synthetic Chemistry:

Acetamidine derivatives are often used as intermediates in organic synthesis due to their nucleophilic properties. The compound can undergo hydrolysis under acidic conditions to yield acetamidine and other byproducts, making it valuable in synthetic pathways .

2. Redox Reactions:

The presence of sulfur atoms in the dithiobis group enhances the compound's ability to participate in redox reactions. This property is useful in various chemical processes where electron transfer is required .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation

A study focusing on related acetamidine derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The compounds were evaluated both in vitro and in vivo, showcasing their potential as therapeutic agents against resistant strains of bacteria .

Case Study 2: Anticancer Research

Another investigation into similar compounds highlighted their ability to inhibit cancer cell proliferation through targeted enzyme inhibition. These findings suggest that acetamidine derivatives could be further developed for cancer treatment protocols .

Mechanism of Action

The mechanism of action of Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate involves its interaction with molecular targets such as enzymes and receptors. The adamantylthio groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s dithiobis linkages are also involved in redox reactions, contributing to its overall activity .

Comparison with Similar Compounds

Acetamidine Hydrochloride

Structure : Simple acetamidine (CH₃C(=NH)NH₂·HCl) without substituents.

Properties :

Key Differences : The target compound’s adamantyl groups and disulfide bridge increase molecular weight and lipophilicity, reducing water solubility but improving lipid membrane penetration. The dihydrochloride salt mitigates insolubility to some extent .

Dipyrithione (2,2'-Dithiobis(pyridine) 1,1'-Dioxide)

Structure : Disulfide-linked pyridine rings with sulfoxide groups.

Properties :

Key Differences : Dipyrithione’s pyridine and sulfoxide groups confer distinct antimicrobial mechanisms. The target compound’s adamantyl groups may enhance persistence in lipid-rich environments, while the amidine moiety could enable interactions with nucleic acids or proteins .

Ranitidine-Related Acetamide Derivatives

Examples : Ranitidine nitroacetamide, diamine hemifumarate .

Structure : Acetamide cores with furan and sulfur linkages.

Properties :

The disulfide bridge may enable reversible dimerization, unlike ranitidine’s stable thioether linkages .

Chloroacetamide Pesticides (e.g., Alachlor, Pretilachlor)

Structure : Chloroacetamide cores with substituted aryl groups .

Properties :

Key Differences : The target compound lacks the chloro substituent, reducing electrophilic reactivity. Its amidine group may enable hydrogen bonding, distinguishing its mode of action from chloroacetamides’ alkylation mechanisms .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The compound can be synthesized via a multi-step reaction involving:

- Thiol-Adamantane Conjugation : Reacting 1-adamantanethiol with a chloroethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the adamantylthioethyl group .

- Disulfide Bond Formation : Oxidative coupling of thiol intermediates using agents like H₂O₂ or iodine to generate the dithiobis bridge .

- Salt Formation : Treatment with HCl in a hydrated solvent (e.g., ethanol/water) to yield the dihydrochloride hydrate form . Purity Optimization : Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/water. Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/DCM) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Identify adamantyl protons (δ 1.6–2.1 ppm as multiplet) and acetamidine NH₂ signals (δ 6.8–7.2 ppm). The disulfide bridge (C-S-S-C) is confirmed by ¹³C shifts at ~40–45 ppm .

- IR Spectroscopy : Look for S-S stretching (~500 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~650–700) and isotopic patterns for chlorine .

Q. How should the compound be stored to prevent degradation?

Store in airtight, light-resistant containers at 2–8°C. The hydrate form requires controlled humidity (30–50% RH) to avoid deliquescence or dehydration. Desiccants like silica gel are recommended .

Advanced Research Questions

Q. How does the adamantylthioethyl group influence solubility and cellular uptake?

- Solubility : The adamantyl group enhances lipid solubility, requiring DMSO or cyclodextrin-based vehicles for aqueous assays. However, the dihydrochloride salt improves water solubility (~5–10 mg/mL in PBS) .

- Cellular Uptake : Adamantyl’s hydrophobicity may promote membrane permeability. Assess using Caco-2 monolayer assays or fluorescently tagged analogs. Compare uptake with/without adamantyl via LC-MS quantification .

Q. What strategies resolve contradictions in disulfide bond stability data?

- Condition-Specific Analysis : Test stability under varying pH (2–9), temperature (4–37°C), and redox environments (e.g., glutathione-rich media). Use HPLC to quantify disulfide reduction to thiols over time .

- Controlled Experiments : Replicate conflicting studies with standardized buffers (e.g., 50 mM phosphate, pH 7.4) and oxygen-free conditions to isolate degradation factors .

Q. Which reactive sites allow functionalization for targeted drug delivery?

- Acetamidine NH₂ Group : Acylation or Schiff base formation with carboxylic acid-/aldehyde-containing targeting moieties (e.g., folate).

- Disulfide Bridge : Redox-sensitive cleavage in high glutathione environments (e.g., tumor cells). Confirm site-specificity via MALDI-TOF after functionalization .

Q. What in vitro assays evaluate biological activity, considering structural features?

- Antiviral Assays : Use plaque reduction assays (e.g., influenza A/MDCK cells) to test adamantyl-mediated inhibition of viral fusion proteins.

- Antioxidant Activity : Measure radical scavenging (DPPH/ABTS assays) linked to the disulfide-thiol redox system .

- Cytotoxicity Screening : MTT assays in HEK-293 and HepG2 cells to assess selectivity (IC₅₀ >100 μM for safety) .

Methodological Notes

- Analytical Purity : Use HPLC with a C18 column (acetonitrile/0.1% TFA gradient, flow rate 1 mL/min). Retention time ~12–15 minutes; detect impurities <0.5% .

- Safety Protocols : Wear nitrile gloves and PPE due to hygroscopic HCl release. Use fume hoods during synthesis; neutralize waste with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.